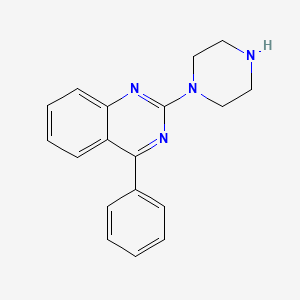![molecular formula C16H17N5O2 B2377885 4-[5-(2-méthoxy-4-méthylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]-N,N-diméthylaniline CAS No. 2034607-95-7](/img/structure/B2377885.png)
4-[5-(2-méthoxy-4-méthylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]-N,N-diméthylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, an oxadiazole ring, and a dimethylaniline moiety
Applications De Recherche Scientifique
4-[5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide intermediate. The pyrimidine ring can be introduced via a condensation reaction involving appropriate aldehydes and amines. The final step often includes the coupling of the pyrimidine-oxadiazole intermediate with N,N-dimethylaniline under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the pyrimidine ring can be oxidized under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Mécanisme D'action
The mechanism of action of 4-[5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-methyl-5-phosphomethylpyrimidine: Shares the pyrimidine core but differs in functional groups and overall structure.
2-Methylpyrimidin-5-ylboronic acid: Another pyrimidine derivative with distinct chemical properties.
Uniqueness
4-[5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in various scientific fields, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
4-[5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-13(9-17-16(18-10)22-4)15-19-14(20-23-15)11-5-7-12(8-6-11)21(2)3/h5-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAHTZWLJYNLST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3=CC=C(C=C3)N(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2377809.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2377810.png)


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2377816.png)

![2-(4-chlorophenoxy)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2377818.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2377823.png)

